2-(2-Bromoethyl)benzoimidazole

Description

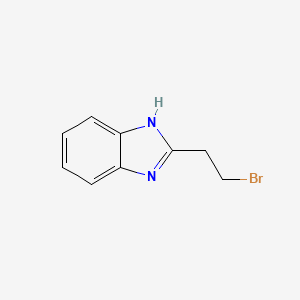

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUFRWLIJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515612 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-54-0 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2 2 Bromoethyl Benzoimidazole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary mode of reactivity for 2-(2-Bromoethyl)benzoimidazole involves the bromoethyl side chain. The bromine atom, being a good leaving group, facilitates classical bimolecular nucleophilic substitution (SN2) reactions. The electrophilic carbon atom adjacent to the bromine is susceptible to attack by a wide array of nucleophiles.

The electrophilic nature of the terminal carbon in the bromoethyl group allows for straightforward reactions with various heteroatom nucleophiles. Nitrogen and sulfur-centered nucleophiles are commonly employed to construct new carbon-nitrogen and carbon-sulfur bonds, leading to a wide array of functionalized benzimidazole (B57391) derivatives.

For instance, reactions with primary and secondary amines lead to the corresponding N-substituted 2-(2-aminoethyl)benzimidazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Similarly, sulfur nucleophiles, such as thiols and thiourea, react readily. The reaction with thiourea, for example, can proceed to form 1-((1H-benzimidazol-2-yl)methyl)thiourea, a precursor for synthesizing thiazole-containing benzimidazole derivatives. nih.gov The coupling of 2-(mercaptomethyl)benzimidazole with 2-bromo-N-(substituted) acetamides exemplifies the reaction with sulfur nucleophiles to create sulfide (B99878) linkers. nih.gov

These substitution reactions are fundamental in diversifying the structure of the parent molecule, allowing for the introduction of various functional groups and pharmacophores.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Primary Aromatic Amines | Ethanol, KI, KOH, Reflux | (1H-benzimidazol-2-ylmethyl)-phenyl-amine derivatives | |

| Thiourea | Ethanol, Trifluoroacetic acid, Reflux | 1-((1H-benzimidazol-2-yl)methyl)thiourea | nih.gov |

| 2-(Mercaptomethyl)benzimidazole | Dry Acetone, Anhydrous K2CO3 | Benzimidazole-based sulfides | nih.gov |

The bromoethyl moiety is also capable of participating in intramolecular nucleophilic substitution reactions, leading to the formation of new heterocyclic rings fused to the benzimidazole core. This pathway is particularly important for the synthesis of polycyclic systems. If a nucleophilic group is present elsewhere in the molecule, typically attached to one of the benzimidazole nitrogens, it can displace the bromide to form a new ring.

A prominent example is the cyclization of intermediates derived from 2-mercaptobenzimidazoles. Although not starting directly from this compound, a related reaction involves the treatment of 2-mercaptobenzimidazoles with 1,2-dihaloethanes. This initially forms a 2-(β-haloethylthio)benzimidazole intermediate, which is structurally analogous. The subsequent intramolecular cyclization of this intermediate leads to the formation of 2,3-dihydrothiazolo[3,2-a]benzimidazoles. mdpi.comnih.gov Similarly, the alkylation of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) results in an intramolecular cyclization to yield 3,4-dihydro-2H- nih.govbiointerfaceresearch.comthiazino[3,2-a]benzimidazole, demonstrating the propensity of haloalkyl-substituted benzimidazoles to form fused ring systems. mdpi.comnih.gov These reactions highlight a key transformation pathway available to this compound derivatives.

Formation of Benzimidazolium Salts and Their Reactivity

The nitrogen atoms of the benzimidazole ring can act as nucleophiles, attacking alkyl halides to form quaternary ammonium (B1175870) salts known as benzimidazolium salts. This compound itself can act as the alkylating agent in reactions with other benzimidazole derivatives or nitrogen-containing heterocycles. More commonly, the N-H of this compound is first deprotonated or another substituent is introduced, followed by reaction at the remaining ring nitrogen to form a salt.

The synthesis typically involves reacting an N-substituted benzimidazole with an alkyl halide in a suitable solvent, often under reflux conditions. nih.govnih.gov For example, N-benzylated benzimidazoles can be reacted with 2-bromo-N-arylacetamides to produce amide-functionalized benzimidazolium salts. nih.gov These salts are important for several reasons. They are used as ionic liquids and, crucially, serve as stable precursors for N-heterocyclic carbenes (NHCs). biointerfaceresearch.com Deprotonation of the C2-proton of the benzimidazolium salt generates the highly reactive NHC, which is a powerful ligand in organometallic chemistry and a catalyst in organic synthesis.

Participation in Metal-Catalyzed Coupling Reactions

While this compound may not directly participate as a substrate in common metal-catalyzed coupling reactions like Suzuki or Heck couplings (which typically use aryl or vinyl halides), it serves as a crucial building block for synthesizing ligands that are essential for these catalytic processes.

The functional handles on the molecule—the bromoethyl group and the benzimidazole nitrogens—allow for its incorporation into more complex molecular architectures to create bespoke ligands, particularly N-heterocyclic carbene (NHC) ligands. As mentioned, benzimidazolium salts derived from this compound precursors can be converted into NHCs. These NHCs are highly effective ligands for transition metals such as palladium, ruthenium, and copper, forming stable metal complexes. researchgate.net These metal-NHC complexes are then employed as catalysts in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the benzimidazole scaffold itself can be incorporated into Schiff base ligands which, upon chelation with metals like Cu(II), Ni(II), and Pd(II), form complexes with interesting chemical and biological properties. rsc.org

Derivatization at the Benzimidazole Nitrogen Atoms

The benzimidazole ring contains an acidic proton on one of the nitrogen atoms (N-1), which can be readily removed by a base. The resulting anion is a potent nucleophile and can be alkylated by various electrophiles. This N-alkylation is a common strategy for derivatizing the benzimidazole core.

The reaction is typically performed by treating the benzimidazole with an alkyl halide in the presence of a base such as potassium hydroxide, potassium carbonate, or sodium hydride. researchgate.netgsconlinepress.com Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction between the aqueous base and the organic substrate. researchgate.net This method allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups onto the N-1 position of the benzimidazole ring. gsconlinepress.comgoogle.com In the case of this compound, derivatization can occur at the N-1 position, potentially competing with intermolecular reactions at the bromoethyl chain, depending on the reaction conditions and reagents used. For instance, alkylation with ketonic Mannich bases has been shown to selectively occur at the N-1 position. researchgate.net This derivatization is key to modulating the steric and electronic properties of the molecule, which is critical for applications in medicinal chemistry and materials science. nih.gov

| Alkylating Agent | Base/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| C3–C10 Alkyl Bromides | 30% aq. KOH / Tetrabutylammonium hydrogen sulfate | - | N-alkylated 2-substituted benzimidazoles | researchgate.net |

| Benzyl Chloride | K2CO3 | - | N-alkyl 2-benzylthiomethyl-1H-benzimidazole | gsconlinepress.com |

| Bromotoluene | NaOH powder / Tetrabutylammonium bromide | 80-90 °C | N,N'-dibenzylated benzimidazole dimer | google.com |

| Ketonic Mannich Bases | - | - | 1-(3-Oxopropyl)benzimidazoles | researchgate.net |

Derivatization Strategies and Molecular Scaffold Construction Utilizing 2 2 Bromoethyl Benzoimidazole

Synthesis of Novel Heterocyclic and Fused-Ring Systems

The bromoethyl group in 2-(2-bromoethyl)benzoimidazole is an excellent electrophilic handle for intramolecular and intermolecular cyclization reactions, leading to the formation of novel heterocyclic and fused-ring systems. These reactions often proceed through an initial nucleophilic substitution of the bromide, followed by a subsequent ring-closing step.

One common strategy involves the reaction of this compound with binucleophilic reagents. For instance, reaction with compounds containing both a thiol and an amine group can lead to the formation of thiazine-fused benzimidazoles. This approach is analogous to the synthesis of 3,4-dihydro-2H- nih.govnih.govthiazino[3,2-a]benzimidazole from the intramolecular cyclization of bromoalkylated benzimidazole-thione derivatives. nih.gov In a similar vein, reaction with hydrazine (B178648) derivatives can be employed to construct pyridazino- or pyrazolo-fused benzimidazole (B57391) systems.

Another powerful approach is the use of this compound in multi-step syntheses to build complex heterocyclic assemblies. For example, it can be envisioned as a precursor for creating benzimidazole-appended pyrazoles or isoxazoles. This would typically involve an initial reaction to introduce a suitable functional group at the terminus of the ethyl chain, which then participates in a subsequent cyclization reaction. This is conceptually similar to the synthesis of 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole from chalcones derived from 2-acetylbenzimidazole. nih.gov

Furthermore, the bromoethyl moiety can be transformed into other reactive groups to facilitate different types of cyclizations. For example, conversion to an azide (B81097) would allow for [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to generate triazole-containing fused systems. This strategy has been successfully used to create benzimidazole/1,2,3-triazole hybrids, which have shown promise as EGFR inhibitors. frontiersin.org The versatility of these cyclization strategies is summarized in the table below.

| Starting Material Analogue | Reagent/Reaction Type | Resulting Fused System |

| Bromoalkylated benzimidazole-thione | Intramolecular cyclization | Thiazino[3,2-a]benzimidazole nih.gov |

| 2-Acetylbenzimidazole chalcones | Hydrazine hydrate | Pyrazolinyl-benzimidazole nih.gov |

| Benzimidazole-2-thione | Propargyl bromide, then azides | Benzimidazole/1,2,3-triazole hybrids frontiersin.org |

| 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | Bromination, then cyclization | 2-Substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole researchgate.net |

These examples, while not all starting directly from this compound, illustrate the potential of a reactive side chain on the benzimidazole core to be a linchpin in the construction of diverse and complex fused heterocyclic systems.

Preparation of Complex Polyfunctionalized Benzimidazole Derivatives

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it a prime target for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, leading to the synthesis of complex polyfunctionalized benzimidazole derivatives. These derivatives are of significant interest in drug discovery, as the added functionalities can modulate the compound's physicochemical properties, biological activity, and target specificity. nih.govactabiomedica.runih.gov

A primary route for derivatization is the reaction with heteroatomic nucleophiles. Amines, thiols, and alcohols can readily displace the bromide to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This strategy allows for the incorporation of a vast array of moieties, including but not limited to:

Aliphatic and aromatic amines: To introduce basic centers, hydrogen bond donors/acceptors, and to explore structure-activity relationships by varying the steric and electronic properties of the amine.

Thiols: To introduce sulfur-containing functional groups, which can act as metal chelators or participate in disulfide bond formation.

Alcohols and phenols: To generate ether linkages, introducing polarity and potential hydrogen bond accepting sites.

The following table provides examples of nucleophiles that can be used to generate polyfunctionalized benzimidazole derivatives from this compound.

| Nucleophile | Resulting Functional Group | Potential Application |

| Morpholine | C-N bond (Morpholinoethyl) | Improve aqueous solubility and pharmacokinetic properties. |

| 4-Mercaptophenol | C-S bond (Thioether) & Phenolic OH | Introduce antioxidant properties and a site for further conjugation. |

| Piperazine | C-N bond (Piperazinylethyl) | Introduce a basic moiety for salt formation and improved bioavailability. |

| Ethylenediamine | C-N bond (Aminoethylaminoethyl) | Introduce multiple amine functionalities for metal chelation or further derivatization. |

A notable example of a related reaction is the synthesis of novel benzimidazole salts bearing an N-phthalimidoethyl moiety, which starts from the reaction of benzimidazole with N-(2-bromoethyl)phthalimide. researchgate.net This highlights the utility of N-alkylation reactions in creating complex benzimidazole derivatives. The synthesis of benzimidazole-NSAID conjugates also demonstrates the potential for creating chimeric molecules with multiple pharmacological activities. nih.gov

Conjugation and Linker Chemistry via the Bromoethyl Chain

The reactive nature of the bromoethyl group makes this compound an attractive molecule for applications in conjugation and linker chemistry. In this context, the benzimidazole core can serve as a payload or a scaffold, while the bromoethyl chain acts as a reactive handle to form a stable covalent bond with another molecule, such as a protein, a peptide, or a fluorescent dye.

The primary mechanism for conjugation is the reaction of the electrophilic bromoethyl group with a nucleophilic functional group on the target molecule. Common nucleophiles used for bioconjugation include the thiol group of cysteine residues and the amine group of lysine (B10760008) residues in proteins. The reaction with a thiol results in the formation of a stable thioether linkage, while reaction with an amine yields a secondary amine. This type of chemistry is fundamental in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that directs it to cancer cells. nih.govshef.ac.uk While direct use of this compound in a clinically approved ADC has not been reported, its chemical properties are well-suited for such applications.

The bromoethyl group can be considered a simple, non-cleavable linker. Once the conjugate is formed, the linkage is generally stable under physiological conditions. The length and flexibility of the ethyl chain can influence the properties of the resulting conjugate, such as its solubility and the accessibility of the conjugated molecule.

An analogous reaction that demonstrates the utility of the bromoethyl group in forming new bonds is the conjugate addition of 2-(2-bromoethyl)piperidine (B1277137) to alkyl acrylates. researchgate.net This reaction, while not a bioconjugation, showcases the reactivity of the bromoethyl moiety in forming carbon-nitrogen bonds.

The versatility of the bromoethyl group allows for its use in various conjugation strategies. For instance, it can be used to attach the benzimidazole moiety to:

Solid supports: for use in solid-phase synthesis or affinity chromatography.

Fluorescent probes: to create tools for biological imaging.

Biomolecules: such as proteins, peptides, and nucleic acids, for therapeutic or diagnostic purposes.

The following table summarizes the potential conjugation partners for this compound.

| Conjugation Partner | Reactive Group on Partner | Resulting Linkage | Potential Application |

| Protein (e.g., Antibody) | Cysteine thiol | Thioether | Antibody-Drug Conjugate researchgate.net |

| Peptide | Lysine amine | Secondary Amine | Targeted drug delivery |

| Solid Support (e.g., Resin) | Amine or Thiol | Secondary Amine or Thioether | Solid-phase synthesis |

| Fluorescent Dye | Amine | Secondary Amine | Biological imaging |

State of the Art Spectroscopic Characterization Methodologies for 2 2 Bromoethyl Benzoimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-(2-Bromoethyl)benzoimidazole and its derivatives, both Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for providing detailed information about the hydrogen and carbon frameworks, respectively.

Proton (¹H) NMR

Proton NMR spectroscopy provides information on the chemical environment of protons within a molecule. In the case of benzimidazole (B57391) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, in a derivative of 2-bromomethyl-benzimidazole, the aromatic protons (Ar-H) were observed as a multiplet in the range of δ 7.20-7.57 ppm. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the bromine atom and the benzimidazole ring also give characteristic signals.

Interactive Data Table: ¹H NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

| Derivative of 2-bromomethyl-benzimidazole | CDCl₃ | 7.54-7.57 (m, 2H), 7.20-7.25 (m, 2H), 4.89 (s, 1H), 4.64 (s, 2H) | Ar-H, Ar-H, NH, CH₂ |

| 2-Phenyl-1H-benzimidazole | DMSO | 12.95 (s, 1H), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) | NH, Ar-H, Ar-H, Ar-H |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | DMSO | 12.75 (s, 1H), 8.12 (dd, 2H), 7.62 (d, 1H), 7.49 (d, 1H), 7.20–7.13 (m, 2H), 7.11 (d, 2H), 3.84 (s, 3H) | NH, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, OCH₃ |

Carbon (¹³C) NMR

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The benzimidazole ring itself presents a set of characteristic signals. For a 2-bromomethyl-benzimidazole derivative, the carbon attached to the bromine (C-Br) appeared at approximately 33.9 ppm, while the aromatic carbons of the benzimidazole ring were observed between 114.8 and 140.1 ppm. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for identifying structural isomers and understanding substituent effects. mdpi.com

Interactive Data Table: ¹³C NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| Derivative of 2-bromomethyl-benzimidazole | CDCl₃ | 140.1, 135.2, 121.6, 114.8, 33.9 | N-C=N, Benzimidazole C, Benzimidazole CH, Benzimidazole CH, CH₂-Br |

| 2-Phenyl-1H-benzimidazole | DMSO | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 | C=N, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | DMSO | 151.37, 143.89, 134.98, 128.02, 122.69, 122.09, 121.48, 118.50, 114.38, 111.06, 55.34 | C=N, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Ar-CH, OCH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. msu.edu The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For example, the N-H stretching vibration of the imidazole (B134444) ring is observed in the region of 3300-3450 cm⁻¹. researchgate.netrsc.org Aromatic C-H stretching vibrations appear around 3045 cm⁻¹, while aliphatic C-H stretching is seen near 2952 cm⁻¹. researchgate.net The C=N stretching of the imidazole ring gives a characteristic band around 1623-1682 cm⁻¹. researchgate.netrsc.org

Interactive Data Table: Key IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretch | 3300-3450 |

| C-H (Aromatic) | Stretch | ~3050 |

| C-H (Aliphatic) | Stretch | ~2950 |

| C=N (Imidazole) | Stretch | 1620-1680 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It provides crucial information for confirming the identity of synthesized molecules. In the mass spectrum of a 2-bromomethyl-benzimidazole derivative, the molecular ion peak (M+) would be expected, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which occur in an approximate 1:1 ratio. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For benzimidazole derivatives, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. semanticscholar.orgresearchgate.net For instance, the crystal structure of 2-(2-bromophenyl)-1H-benzimidazole has been determined, revealing its space group and unit cell dimensions. nih.gov This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Interactive Data Table: Crystallographic Data for 2-(2-Bromophenyl)-1H-benzimidazole nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 7.007 |

| b (Å) | 9.936 |

| c (Å) | 32.745 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Computational Chemistry Investigations and Theoretical Studies of 2 2 Bromoethyl Benzoimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to compute the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. researchgate.netsciencepublishinggroup.com For 2-(2-Bromoethyl)benzoimidazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular properties. sciencepublishinggroup.comresearchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and the energies of molecular orbitals. sapub.org

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are crucial for determining a molecule's reactivity. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

For benzimidazole (B57391) derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy corresponds to the electron affinity. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. sciencepublishinggroup.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. sciencepublishinggroup.com Theoretical studies on related benzimidazole structures provide reference points for the expected FMO properties of this compound. dntb.gov.ua

Table 1: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.orgresearchgate.net

For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring. This information is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.net

Theoretical calculations provide quantitative measures to predict the reactivity and stability of molecules. sciencepublishinggroup.com Beyond the HOMO-LUMO gap, several global reactivity descriptors can be derived from DFT calculations. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. sapub.org

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. sapub.org For instance, studies on benzimidazole-hydrazide-hydrazone compounds have used Gibbs free energy calculations to determine the relative stability of different conformers, identifying the most stable structures in both gas and solvent phases. sciencepublishinggroup.com Such analyses for this compound would clarify its preferred conformation and inherent stability.

Molecular Dynamics Simulations (Potential applications for derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations provide insight into static electronic properties, MD simulations reveal the dynamic behavior of molecular systems. For derivatives of this compound, MD simulations are particularly useful for exploring their interactions with biological macromolecules, such as proteins or DNA. nih.gov

In drug design, after a potential drug molecule (ligand) is docked into the active site of a target protein, MD simulations are performed to assess the stability of the resulting protein-ligand complex. figshare.com These simulations can track the conformational changes of both the ligand and the protein, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govbohrium.com Studies on other benzimidazole derivatives have used MD simulations for periods up to 100 nanoseconds to confirm the stability of docked complexes, providing strong evidence for their potential as inhibitors. nih.gov

Machine Learning and QSAR Methodologies in Benzimidazole Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com In benzimidazole research, QSAR models are widely used to guide the design of new derivatives with enhanced potency for various therapeutic targets, including anticancer, antibacterial, and antiviral applications. nih.govresearchgate.netresearchgate.net

QSAR studies involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological properties. researchgate.net Machine learning algorithms, such as multiple linear regression (MLR) and neural networks (NN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). biointerfaceresearch.comresearchgate.net A statistically robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources. nih.govbenthamdirect.com

Table 2: Common Descriptor Classes in Benzimidazole QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the electronic distribution and reactivity. researchgate.net |

| Steric | Molecular Weight, Volume, Surface Area | Relates to the size and shape of the molecule. nih.gov |

| Topological | Connectivity Indices, Balaban J index | Quantifies molecular branching and structure. researchgate.net |

| Physicochemical | LogP (Lipophilicity) | Relates to the molecule's solubility and membrane permeability. nih.gov |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the contribution from all other molecules in the crystal. The resulting Hirshfeld surface provides a detailed picture of how a molecule interacts with its neighbors.

The analysis generates several graphical plots:

dnorm surface: This surface is mapped with a color scale that highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii. nih.gov

For benzimidazole derivatives, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and N···H/H···N interactions are the most significant contributors to crystal packing. nih.govnih.gov Such an analysis for this compound would provide a quantitative understanding of the non-covalent forces governing its solid-state structure.

Applications As a Versatile Synthetic Intermediate and Precursor in Chemical Synthesis

Building Block for Complex Organic Molecules

The bifunctional nature of 2-(2-Bromoethyl)benzoimidazole, possessing both a nucleophilic benzimidazole (B57391) nitrogen and an electrophilic bromoethyl group, makes it an excellent building block for the synthesis of more complex molecular frameworks. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups and the extension of the carbon chain. This reactivity enables its incorporation into larger, polycyclic, and heterocyclic systems, which are often scaffolds for biologically active compounds.

Intermediate in Fine Chemical Production

In the realm of fine chemical manufacturing, this compound is a key intermediate, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo a range of chemical reactions allows for the efficient construction of target molecules with desired properties.

Pharmaceutical Chemical Synthesis

The benzimidazole nucleus is a well-established pharmacophore found in numerous approved drugs. This compound provides a convenient starting point for the synthesis of various pharmaceutical agents. For instance, it can be used in the synthesis of novel benzimidazole derivatives with potential therapeutic activities. Research has shown that related bromoalkyl-substituted benzimidazolones can be utilized in the synthesis of novel analogs with potential biological activity. While direct large-scale pharmaceutical synthesis using this compound is not extensively documented in publicly available literature, its structural motif is highly relevant. For example, derivatives of benzimidazole are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The bromoethyl group serves as a handle for further molecular elaboration to achieve desired therapeutic effects.

Agrochemical Synthesis

The benzimidazole scaffold is also prevalent in the agrochemical industry, particularly in fungicides. The structural components of this compound can be modified to develop new crop protection agents. The reactive ethyl bromide side chain allows for the introduction of various toxophoric groups or moieties that can enhance the efficacy and spectrum of activity of the resulting agrochemical. While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the public domain, the general utility of substituted benzimidazoles in this field underscores its potential as a valuable intermediate.

Precursor for Advanced Ligand Systems (e.g., N-Heterocyclic Carbenes)

A significant application of this compound is its role as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have become indispensable in organometallic chemistry and catalysis. The synthesis of NHC precursors often involves the quaternization of the nitrogen atoms of the heterocyclic ring.

The bromoethyl group in this compound can be utilized to introduce substituents onto one of the benzimidazole nitrogen atoms. Subsequent reactions, such as further N-alkylation and deprotonation, can lead to the formation of benzimidazole-based NHCs. These ligands are known to form highly stable complexes with a wide range of transition metals, which are then employed as catalysts in various organic transformations, including cross-coupling reactions, metathesis, and polymerization. The specific substituents on the NHC ligand, which can be introduced via intermediates like this compound, play a crucial role in tuning the electronic and steric properties of the resulting metal catalyst, thereby influencing its activity and selectivity.

Role in the Creation of Novel Molecular Architectures for Diverse Chemical Applications

Beyond its established roles, this compound is a valuable tool for synthetic chemists exploring the creation of novel molecular architectures. The reactivity of the bromoethyl group allows for a variety of intramolecular and intermolecular reactions, leading to the formation of new heterocyclic ring systems fused to the benzimidazole core.

For example, intramolecular cyclization reactions can be designed to form tricyclic or tetracyclic systems, which can be further functionalized to explore new areas of chemical space. These novel molecular architectures may exhibit unique photophysical, electronic, or biological properties, opening up possibilities for their use in materials science, medicinal chemistry, and other diverse chemical applications. The ability to readily introduce a reactive handle at the 2-position of the benzimidazole ring provides a strategic advantage in the design and synthesis of complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 2-(2-Bromoethyl)benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with bromoethyl precursors. For example, highlights cyclization reactions under CO₂ and H₂, which promote green chemistry by avoiding harsh reagents. Optimizing temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impacts yield due to variations in intermediate stability. Bromoethyl groups can be introduced via alkylation using 1,2-dibromoethane, but stoichiometric control is critical to minimize polyalkylation byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(2-Bromoethyl)benzimidazole, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H NMR : Aromatic protons typically appear at δ 7.2–8.3 ppm (multiplet), while the bromoethyl (-CH₂CH₂Br) group shows signals at δ 3.6–4.2 ppm (triplet or quartet). Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .

- IR : Key peaks include N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Discrepancies in C-Br peak positions may indicate impurities, necessitating column chromatography or recrystallization .

Q. What safety protocols are essential when handling 2-(2-Bromoethyl)benzimidazole in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation exposure, as bromoethyl groups are volatile and irritant .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Skin contact requires immediate washing with soap/water, followed by medical evaluation if irritation persists .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the synthesis of 2-(2-Bromoethyl)benzimidazole derivatives for pharmacological studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in bromoethyl intermediates, while Pd/C or CuI catalysts accelerate coupling reactions for aryl-substituted derivatives. For example, demonstrates thiophene-substituted benzimidazoles synthesized via Suzuki-Miyaura coupling. Solvent-free microwave-assisted methods reduce reaction times but require precise temperature control to prevent decomposition .

Q. What strategies address conflicting crystallographic data in structurally similar 2-(2-Bromoethyl)benzimidazole derivatives?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving ambiguities. For instance, reports torsional angle discrepancies in thiazolo-benzimidazole derivatives, which arise from bromine’s steric effects. Computational modeling (e.g., DFT) can predict preferred conformers, while Rietveld refinement validates experimental data against theoretical models .

Q. How do substituents on the benzimidazole ring influence the compound’s fluorescence properties?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br) redshift emission spectra due to enhanced conjugation, as shown in for 4-bromo-2-(1H-benzimidazol-2-yl)-phenol (λₑₘ = 480 nm). Solvatochromic studies in DMSO vs. acetonitrile reveal polarity-dependent quenching effects. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, critical for designing optical sensors .

Q. What mechanistic insights explain contradictory biological activity trends in 2-(2-Bromoethyl)benzimidazole-based drug candidates?

- Methodological Answer : notes that bromoethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing solubility. For antifungal agents (e.g., derivatives in ), activity depends on the balance between halogen bonding and steric hindrance. Dose-response assays (IC₅₀) paired with molecular docking (e.g., using AutoDock Vina) can identify binding site conflicts, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.